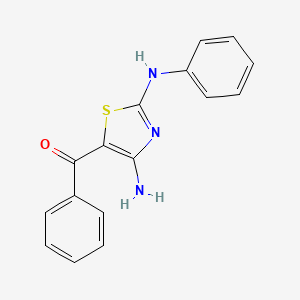

(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone

Descripción general

Descripción

(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2-phenylaminothiazol-5-yl)phenylmethanone typically involves the reaction of 2-aminothiazole with aniline derivatives under specific conditions. One common method includes the use of a condensation reaction where the thiazole ring is formed through cyclization . The reaction conditions often require a catalyst and a controlled temperature to ensure the proper formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound belongs to the thiazole family, characterized by a thiazole ring fused with an amine group and a phenylmethanone moiety. Its structure allows for interaction with various biological targets, notably glycogen synthase kinase-3 (GSK-3), which plays a crucial role in several diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of (4-amino-2-phenylaminothiazol-5-yl)phenylmethanone:

- Case Study 1: In Vivo Efficacy

In animal models, the compound exhibited significant tumor growth suppression. Doses were varied to establish a dose-response relationship, revealing that higher concentrations correlated with greater tumor inhibition .

| Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 75 |

- Case Study 2: Cytotoxicity Screening

The National Cancer Institute's Developmental Therapeutics Program assessed the compound against a panel of cancer cell lines, resulting in an average growth inhibition rate of approximately 12.53% . This indicates potential as a lead compound for further development.

Neuroprotective Effects

The compound also shows promise in treating neurodegenerative diseases:

- Case Study 3: Parkinson's Disease Models

Research indicated that long-term administration of the compound could alleviate motor deficits in models of Parkinson's disease. It slowed the loss of dopaminergic neurons, suggesting its neuroprotective capabilities .

GSK-3 Inhibition

The inhibition of GSK-3 is a significant therapeutic target for various conditions:

- Glaucoma Treatment

The compound has been identified as a GSK-3 inhibitor, which can lower intraocular pressure and potentially treat glaucomatous optic neuropathy. This application underscores its versatility beyond oncology .

Conclusion and Future Directions

This compound represents a promising candidate for drug development across multiple therapeutic areas, particularly in oncology and neuroprotection. Ongoing research into its pharmacokinetics and mechanisms of action will be crucial for optimizing its efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of (4-amino-2-phenylaminothiazol-5-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its interaction with DNA and inhibition of cell proliferation . The compound’s structure allows it to bind to various biological targets, disrupting their normal function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone

- (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone

Uniqueness

(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone stands out due to its unique combination of a thiazole ring and phenyl groups, which contribute to its diverse biological activities. Compared to similar compounds, it may exhibit enhanced antibacterial and anticancer properties due to its specific structural features .

Actividad Biológica

(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone, also known by its CAS number 13807-10-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

It features a thiazole ring substituted with an amino group and a phenyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazole derivatives against various pathogens, suggesting that modifications in the thiazole ring can enhance this activity. For example, compounds with specific substitutions showed improved potency against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A series of studies reported that this compound demonstrates cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound inhibits cell proliferation in various cancer types by inducing apoptosis through the activation of caspase pathways .

The exact mechanism of action for this compound involves multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell growth and survival.

- Interaction with DNA : It may interact with DNA or RNA, disrupting replication processes in rapidly dividing cells.

- Modulation of Enzyme Activity : The presence of the amino group allows for hydrogen bonding with target enzymes, potentially altering their activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position | Increased selectivity and potency against specific targets |

| Variation in the phenyl group | Altered hydrophobic interactions affecting bioavailability |

| Presence of halogen substituents | Enhanced antimicrobial activity due to increased electron affinity |

These modifications have been critical in developing more potent analogs with reduced toxicity .

Case Studies

- Human African Trypanosomiasis (HAT) : A study explored the efficacy of thiazole derivatives against Trypanosoma brucei, the causative agent of HAT. The results indicated that certain analogs based on this compound exhibited significant potency in vitro, with some achieving complete cure in animal models .

- Cytotoxicity Assessment : In another study, this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. These findings support its potential as a lead compound for further development into anticancer agents .

Propiedades

IUPAC Name |

(4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c17-15-14(13(20)11-7-3-1-4-8-11)21-16(19-15)18-12-9-5-2-6-10-12/h1-10H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXSIIEHFGLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328530 | |

| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13807-10-8 | |

| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.